Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
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Overview
Description
Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a difluoroacetate moiety
Preparation Methods
The synthesis of Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective oxidation of the corresponding piperidine derivative.
Attachment of the Difluoroacetate Moiety: The difluoroacetate group is typically introduced through esterification reactions involving difluoroacetic acid and tert-butyl alcohol under acidic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The difluoroacetate moiety can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the effects of difluoroacetate derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroacetate moiety can influence the compound’s lipophilicity and metabolic stability, while the piperidine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate can be compared with other similar compounds, such as:
Tert-butyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate: This compound features a pyrrolidine ring instead of a piperidine ring, which may result in different biological activity and chemical reactivity.
Tert-butyl 2,2-difluoro-2-(3-hydroxyazepan-3-yl)acetate: This compound has an azepane ring, which is a seven-membered ring, potentially leading to different steric and electronic properties.
Tert-butyl 2,2-difluoro-2-(3-hydroxyhexahydroazepin-3-yl)acetate: This compound contains a hexahydroazepine ring, which may affect its conformational flexibility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)11(12,13)10(16)5-4-6-14-7-10/h14,16H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQYOOVJRKSBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CCCNC1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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